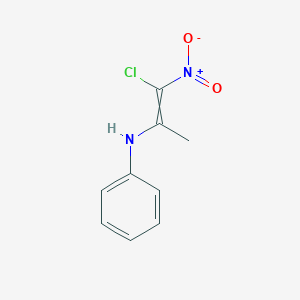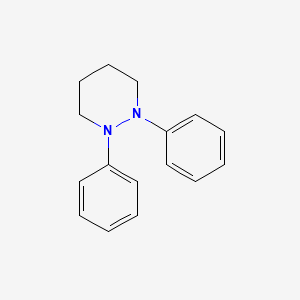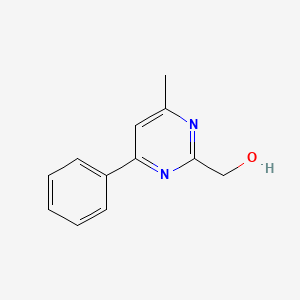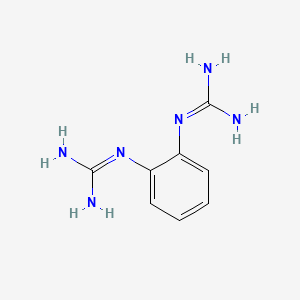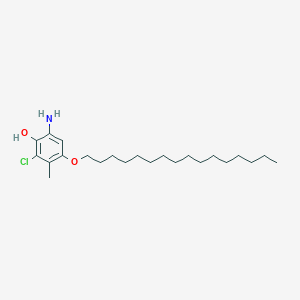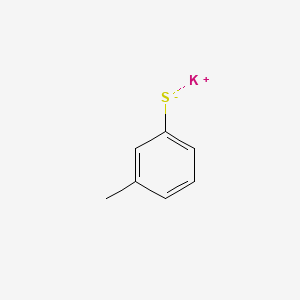
Octa-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-2,5-diene: is an organic compound with the molecular formula C8H14 It is a diene, meaning it contains two double bonds The structure of this compound consists of a chain of eight carbon atoms with double bonds located at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzobicyclo[2.2.2]octa-2,5-diene Derivatives: This method involves the high-temperature bromination of benzobicyclo[2.2.2]this compound derivatives to produce di-, tri-, and tetrabromobenzobarrelenes.
Cycloaddition Reactions: this compound can be synthesized through cycloaddition reactions involving dienes and dienophiles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions and subsequent purification steps to obtain the desired compound in high yields. The specific conditions and reagents used may vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octa-2,5-diene can undergo oxidation reactions to form various oxygenated products.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Products may include alcohols, ketones, and carboxylic acids.
Reduction: The major product is typically a saturated hydrocarbon.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications due to their unique structural properties.
Industry:
Polymer Production: this compound is used in the production of polymers with specific properties, such as increased flexibility and strength.
Mechanism of Action
The mechanism of action of octa-2,5-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in cycloaddition reactions, the double bonds participate in the formation of new sigma bonds, resulting in the creation of cyclic structures . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Bicyclo[2.2.2]octa-2,5-diene: This compound has a similar structure but with a bicyclic framework.
Bicyclo[3.3.1]nona-2,6-diene: Another similar compound with a different bicyclic structure.
Uniqueness: this compound is unique due to its linear structure and the specific positioning of its double bonds. This configuration allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
63216-69-3 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
octa-2,5-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5-6,8H,4,7H2,1-2H3 |
InChI Key |
GDDAJHJRAKOILH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




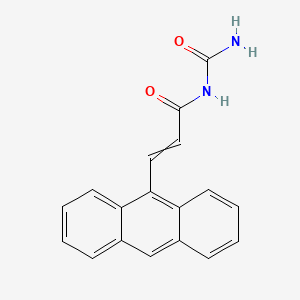
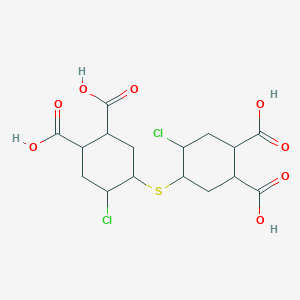
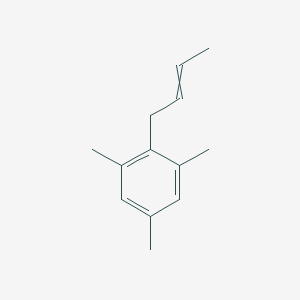
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

